(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers
(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers
CAS Number: 161511-85-9
This in-depth technical guide provides a comprehensive overview of (S)-1-Boc-2-azetidinemethanol, a valuable chiral building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on quantitative data, experimental protocols, and its role in modern medicinal chemistry.
Core Chemical and Physical Data
(S)-1-Boc-2-azetidinemethanol, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a stable, non-proteinogenic amino alcohol derivative. Its unique strained four-membered ring structure and chirality make it an attractive component in the design of novel therapeutics.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Colorless to Yellow Clear Liquid | |
| CAS Number | 161511-85-9 | [1] |
| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | [1] |
| Synonyms | (S)-1-Boc-2-azetidinemethanol, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, (S)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol | [1] |
Synthesis and Experimental Protocols
The synthesis of (S)-1-Boc-2-azetidinemethanol typically starts from the corresponding chiral carboxylic acid, (S)-1-Boc-azetidine-2-carboxylic acid.
Experimental Protocol: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid
This protocol describes a general method for the reduction of the carboxylic acid to the primary alcohol.
Materials:
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(S)-1-Boc-azetidine-2-carboxylic acid
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
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Methanol
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Dichloromethane (DCM)
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Anhydrous sodium sulfate
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Standard glassware for inert atmosphere reactions
Procedure:
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Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF dropwise to the cooled solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
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Dilute the mixture with dichloromethane and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude (S)-1-Boc-2-azetidinemethanol by flash column chromatography on silica gel.
Spectroscopic Data
The structural confirmation of (S)-1-Boc-2-azetidinemethanol is achieved through various spectroscopic techniques. The following tables summarize the expected data.
¹H NMR Spectroscopy Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | m | 1H | CH-CH₂OH |
| ~3.8-3.6 | m | 2H | N-CH₂ |
| ~3.6-3.4 | m | 2H | CH₂-OH |
| ~2.2-2.0 | m | 2H | CH₂ (ring) |
| 1.45 | s | 9H | C(CH₃)₃ |
¹³C NMR Spectroscopy Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C=O (Boc) |
| ~80 | C(CH₃)₃ |
| ~65 | CH-CH₂OH |
| ~63 | CH₂-OH |
| ~48 | N-CH₂ |
| ~28 | C(CH₃)₃ |
| ~25 | CH₂ (ring) |
FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad, Strong | O-H stretch (alcohol) |
| 2975-2850 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry Data
| m/z | Interpretation |
| 188 | [M+H]⁺ |
| 132 | [M+H - tBu]⁺ |
| 88 | [M+H - Boc]⁺ |
Applications in Drug Development
(S)-1-Boc-2-azetidinemethanol serves as a crucial chiral building block in the synthesis of a wide range of biologically active molecules. Its constrained azetidine ring can impart favorable conformational rigidity to peptide and small molecule drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets.
Peptidomimetics and Constrained Peptides
The incorporation of azetidine-based amino acids into peptides is a well-established strategy to induce specific secondary structures, such as β-turns and γ-turns.[3] These turn structures are often critical for the biological activity of peptides. (S)-1-Boc-2-azetidinemethanol can be oxidized to the corresponding carboxylic acid and then used in solid-phase peptide synthesis (SPPS) to introduce a constrained, non-natural amino acid residue. This modification can improve metabolic stability and cell permeability of peptide-based drugs.
Chiral Building Block for Small Molecule Synthesis
The hydroxyl group of (S)-1-Boc-2-azetidinemethanol provides a handle for further chemical modifications, allowing for its incorporation into more complex molecular scaffolds. Its chirality is often transferred to the final product, which is crucial for achieving stereospecific interactions with biological targets. Azetidine-containing compounds have shown promise as inhibitors of various enzymes and receptors, including STAT3 inhibitors and anti-HCMV agents.[4] The rigid azetidine ring can help to position key pharmacophoric groups in a precise orientation for optimal binding.
Signaling Pathways
While (S)-1-Boc-2-azetidinemethanol itself is a building block and not a direct modulator of signaling pathways, the molecules synthesized from it can have significant effects. For instance, azetidine-containing amides have been developed as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] The STAT3 pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is implicated in various cancers.
Conclusion
(S)-1-Boc-2-azetidinemethanol is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features and synthetic accessibility make it a key component in the development of novel peptidomimetics and small molecule therapeutics targeting a range of diseases. This guide provides researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.
References
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
